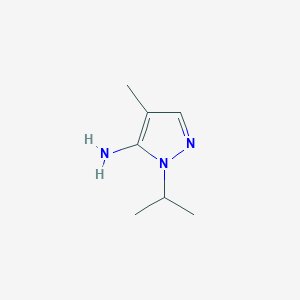1-isopropyl-4-methyl-1H-pyrazol-5-amine
CAS No.: 3524-50-3
Cat. No.: VC2630461
Molecular Formula: C7H13N3
Molecular Weight: 139.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3524-50-3 |
|---|---|
| Molecular Formula | C7H13N3 |
| Molecular Weight | 139.2 g/mol |
| IUPAC Name | 4-methyl-2-propan-2-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C7H13N3/c1-5(2)10-7(8)6(3)4-9-10/h4-5H,8H2,1-3H3 |
| Standard InChI Key | JWPNXAXDFINCDT-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1)C(C)C)N |
| Canonical SMILES | CC1=C(N(N=C1)C(C)C)N |
Introduction
Structural Characteristics and Basic Properties
1-Isopropyl-4-methyl-1H-pyrazol-5-amine features a pyrazole ring as its core structure, with three distinct functional groups: an isopropyl group at position 1, a methyl group at position 4, and an amine group at position 5. This arrangement creates a unique molecular architecture with specific chemical and physical properties.
The compound has the molecular formula C₇H₁₃N₃ and is identified by the CAS number 3524-50-3 . Its structure can be represented by the following SMILES notation: CC1=CN(N=C1N)C(C)C . The compound is also identifiable by its InChI key ANFVWVAMNUWQDL-UHFFFAOYSA-N .
Molecular and Structural Data
The key structural parameters of 1-isopropyl-4-methyl-1H-pyrazol-5-amine are summarized in Table 1.
Table 1: Structural and Identification Data for 1-Isopropyl-4-Methyl-1H-Pyrazol-5-Amine
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₃ |
| CAS Number | 3524-50-3 |
| Molecular Weight | 139.20 g/mol |
| SMILES | CC1=CN(N=C1N)C(C)C |
| InChI | InChI=1S/C7H13N3/c1-5(2)10-7(8)6(3)4-9-10/h4-5H,8H2,1-3H3 |
| InChI Key | ANFVWVAMNUWQDL-UHFFFAOYSA-N |
The pyrazole ring in this compound contains two nitrogen atoms in positions 1 and 2, forming the characteristic 1,2-diazole structure. The presence of the amine group at position 5 creates an important functional site that can participate in hydrogen bonding and various chemical reactions .
Physical and Chemical Properties
Physical State and Appearance
1-Isopropyl-4-methyl-1H-pyrazol-5-amine is typically a solid at room temperature. The compound's physical appearance and behavior are influenced by the presence of its functional groups, particularly the amine moiety, which contributes to intermolecular forces through hydrogen bonding .
Solubility Profile
Based on its structural characteristics, this compound likely exhibits moderate solubility in polar organic solvents. The presence of the amine group enhances its ability to form hydrogen bonds with protic solvents, while the isopropyl and methyl groups contribute hydrophobic character . This dual nature gives the compound an interesting solubility profile that can be advantageous in certain applications.
Predicted Physical Parameters
Using computational methods, certain physical parameters can be predicted for this compound. The predicted collision cross-section (CCS) values for various adducts of 1-isopropyl-4-methyl-1H-pyrazol-5-amine are presented in Table 2 .
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 140.11823 | 129.7 |
| [M+Na]⁺ | 162.10017 | 140.4 |
| [M+NH₄]⁺ | 157.14477 | 137.5 |
| [M+K]⁺ | 178.07411 | 137.4 |
| [M-H]⁻ | 138.10367 | 130.5 |
| [M+Na-2H]⁻ | 160.08562 | 134.6 |
| [M]⁺ | 139.11040 | 131.2 |
| [M]⁻ | 139.11150 | 131.2 |
These CCS values are useful for analytical methods such as ion mobility spectrometry, providing a means to identify and characterize the compound in complex mixtures.
Nomenclature and Related Compounds
Common Synonyms
1-Isopropyl-4-methyl-1H-pyrazol-5-amine is known by several synonyms in chemical literature:
-
4-Methyl-1-(1-methylethyl)-1H-pyrazol-5-amine
-
1H-Pyrazol-5-amine, 4-methyl-1-(1-methylethyl)-
-
Pyrazole, 5-amino-1-isopropyl-4-methyl-
These alternative names follow different conventions for naming heterocyclic compounds but refer to the same molecular structure.
Structural Isomers and Related Compounds
Several structurally related compounds exist that differ in the position of substituents:
-
1-Isopropyl-3-methyl-1H-pyrazol-5-amine (CAS: 1124-16-9) has the methyl group at position 3 instead of position 4 .
-
1-isopropyl-4-methyl-1H-pyrazol-3-amine has the amine group at position 3 instead of position 5 .
These structural isomers may exhibit different chemical and biological properties despite their similar composition.
| Supplier | Product Reference | Quantity | Price (EUR/USD) | Purity |
|---|---|---|---|---|
| Cymit Quimica | 3D-DAA52450 | 500 mg | 417.00 € | Min. 95% |
| Cymit Quimica | 3D-DAA52450 | 5 g | 1,066.00 € | Min. 95% |
| Sigma-Aldrich | CBR01652-1G | 1 g | $179.00 | Not specified |
The compound is available in research quantities at relatively high prices, suggesting specialized synthesis rather than bulk production.
Synthetic Approaches
Reactivity Patterns
Based on the compound's structure, several reactivity patterns can be anticipated:
-
The amine group at position 5 can participate in nucleophilic substitution reactions and act as a hydrogen bond donor.
-
The pyrazole ring can engage in electrophilic aromatic substitution reactions, although with regioselectivity influenced by the existing substituents.
-
The isopropyl group may undergo oxidation under specific conditions .
Recent research has investigated the reactivity of similar 5-aminopyrazoles with hexafluoro-1,4-naphthoquinone, where the aminopyrazoles can act as C-nucleophiles, leading to substitution reactions .
Applications and Research Interest
Applications in Chemical Research
The compound may serve as a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems. The presence of reactive functional groups allows for diverse transformation possibilities .
Recent research has explored the interaction of similar 5-aminopyrazoles with other organic compounds, such as perfluoro-1,4-naphthoquinone, to create novel molecular architectures with potentially useful properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume